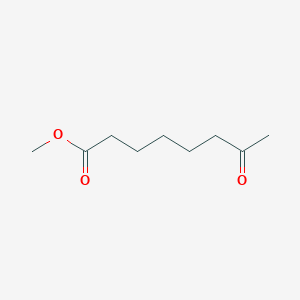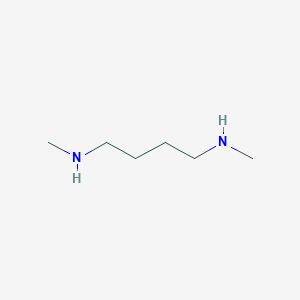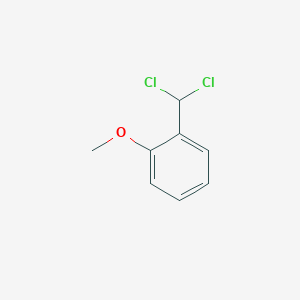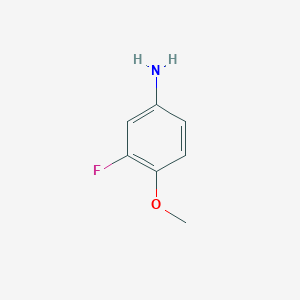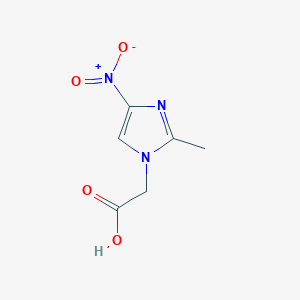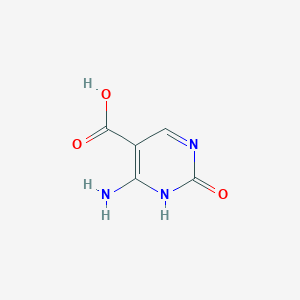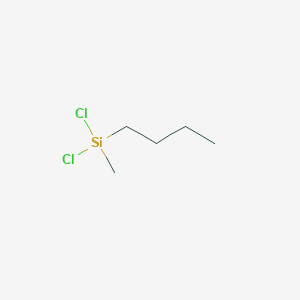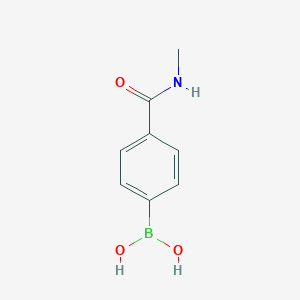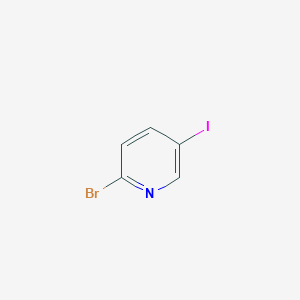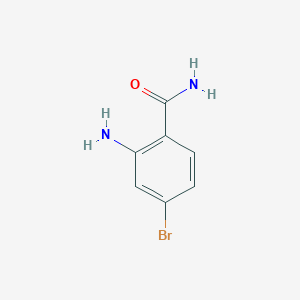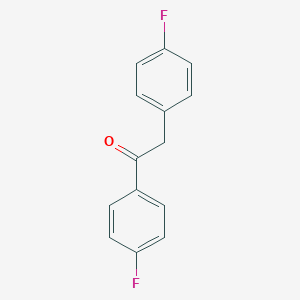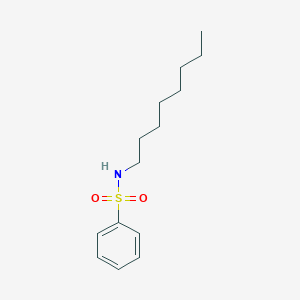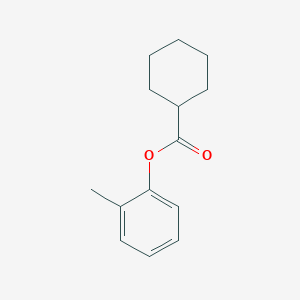
o-Tolyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Tolyl cyclohexanecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of o-Tolyl cyclohexanecarboxylate is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been suggested that o-Tolyl cyclohexanecarboxylate may act by interfering with the synthesis of essential cellular components, such as proteins and nucleic acids.
Biochemische Und Physiologische Effekte
O-Tolyl cyclohexanecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, o-Tolyl cyclohexanecarboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of o-Tolyl cyclohexanecarboxylate is its ease of synthesis. It can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in scientific research. However, one of the limitations of o-Tolyl cyclohexanecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of o-Tolyl cyclohexanecarboxylate in scientific research. One area of interest is the development of new antimicrobial agents based on the antibacterial and antifungal properties of o-Tolyl cyclohexanecarboxylate. Another potential application is the use of o-Tolyl cyclohexanecarboxylate as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further research is needed to fully understand the mechanism of action of o-Tolyl cyclohexanecarboxylate and its potential applications in the treatment of oxidative stress-related and inflammatory diseases.
Conclusion:
In conclusion, o-Tolyl cyclohexanecarboxylate is a versatile compound with potential applications in various fields of science. Its ease of synthesis, antibacterial and antifungal properties, and antioxidant and anti-inflammatory effects make it a promising candidate for further scientific research. With further research, o-Tolyl cyclohexanecarboxylate may prove to be a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.
Synthesemethoden
The synthesis of o-Tolyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with o-toluidine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
O-Tolyl cyclohexanecarboxylate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of metal-organic frameworks. In addition, o-Tolyl cyclohexanecarboxylate has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
18731-58-3 |
|---|---|
Produktname |
o-Tolyl cyclohexanecarboxylate |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
UTBUSXPYYDGYGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2CCCCC2 |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C2CCCCC2 |
Andere CAS-Nummern |
18731-58-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




